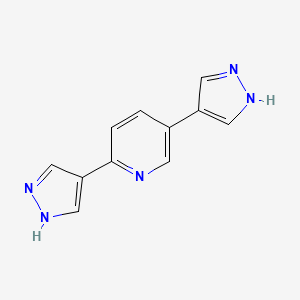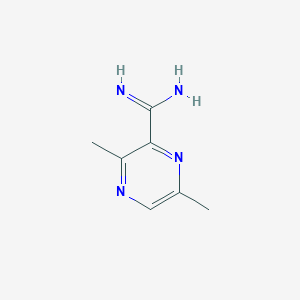
3,6-Dimethylpyrazine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylpyrazine-2-carboximidamide is a chemical compound with the molecular formula C7H11N3. It belongs to the class of pyrazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and food industries.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3,6-Dimethylpyrazine-2-carboximidamide involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate . The reaction conditions typically involve heating the reactants in an appropriate solvent under controlled temperature and pressure to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is then purified using standard techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,6-Dimethylpyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) is used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyrazines, depending on the reaction conditions and reagents used.
科学的研究の応用
3,6-Dimethylpyrazine-2-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of flavors and fragrances due to its characteristic aroma.
作用機序
The mechanism of action of 3,6-Dimethylpyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetramethylpyrazine: Known for its neuroprotective and anti-inflammatory properties.
2,5-Dimethylpyrazine: Used as a flavoring agent in the food industry.
2,3,5-Trimethylpyrazine: Exhibits antimicrobial and antioxidant activities.
Uniqueness
3,6-Dimethylpyrazine-2-carboximidamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity
特性
分子式 |
C7H10N4 |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
3,6-dimethylpyrazine-2-carboximidamide |
InChI |
InChI=1S/C7H10N4/c1-4-3-10-5(2)6(11-4)7(8)9/h3H,1-2H3,(H3,8,9) |
InChIキー |
QOIFEWNTVHBWRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)C(=N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


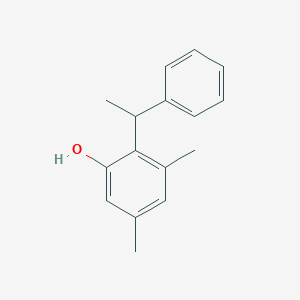
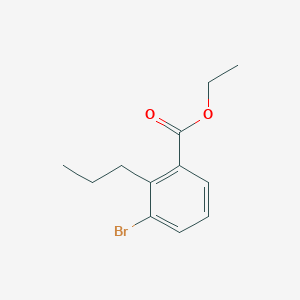


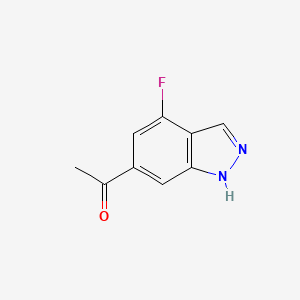
![Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13660429.png)
![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)
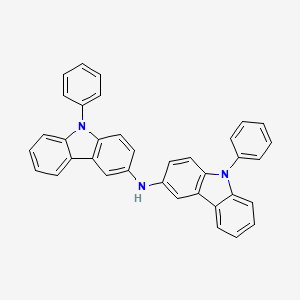
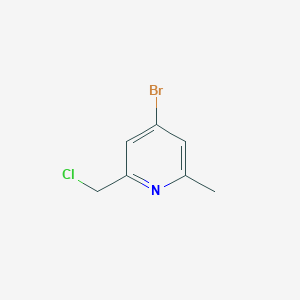
![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
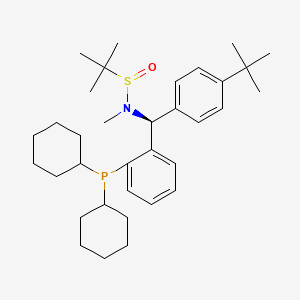
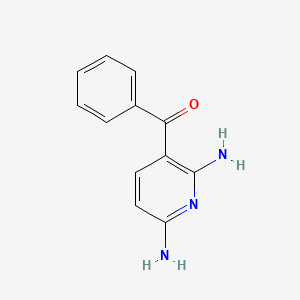
![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
